
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is a solid compound that is typically stored at 4°C and protected from light . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
- Chemical Transformations: It undergoes various reactions such as oxidation (to form nitro derivatives), reduction (to yield secondary amines), and substitution reactions that can modify its functional groups for specific applications.
Biology
- Enzyme Inhibitors: Research has demonstrated its potential as a starting material for developing enzyme inhibitors, particularly those targeting neurological pathways.
- Receptor Ligands: The compound is investigated for its binding affinity to receptors in the central nervous system, such as dopamine and serotonin receptors, which are crucial for understanding its pharmacological profile.
Medicine
- Pharmaceutical Development: It acts as a precursor in synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its structural features suggest significant interactions with biological receptors, making it a candidate for drug development .
- Therapeutic Agents: Preliminary studies indicate that modifications to its structure can lead to compounds with enhanced biological activity, highlighting its importance in medicinal chemistry research.
Case Study 1: Drug Development
A study focused on synthesizing derivatives of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate demonstrated its utility in creating compounds that exhibit selective inhibition of certain enzymes involved in neurodegenerative diseases. The derivatives showed promising results in binding affinity assays against target receptors, suggesting potential therapeutic applications .
Case Study 2: Enzyme Inhibition
Research examining the compound's role as an enzyme inhibitor highlighted its effectiveness against specific targets related to metabolic pathways. The findings indicated that modifications to the piperidine ring could enhance inhibitory potency, paving the way for novel drug candidates.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and applications compared to its similar compounds .
Biological Activity
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a piperidine ring substituted with a 2-aminophenyl group and a tert-butyl ester, which enhances its lipophilicity and may influence its biological activity and solubility.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.38 g/mol |
LogP (Octanol-Water) | 3.5 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine ring contributes to the compound's structural stability, while the aminophenyl group can engage in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions may influence several biochemical pathways, including those related to cell growth and inflammatory responses.
Biological Activity
Preliminary studies have indicated that this compound possesses several biological activities:
- Antitumor Activity : In vitro studies using human glioblastoma cell lines (e.g., U251-MG) have demonstrated that treatment with this compound significantly reduces cell proliferation. An IC50 value of approximately 400 nM was observed, indicating potent antitumor effects through mechanisms independent of AKT phosphorylation .
- Gene Regulation : Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer progression and inflammatory responses. Notably, 993 transcripts were identified as differentially expressed, suggesting that the compound may play a role in transcriptional regulation .
- Enzyme Interaction : The compound has been studied for its interaction with inositol phosphate kinases, which are crucial in cellular signaling pathways. It has been shown to decrease the accumulation of inositol phosphates, further implicating its role in cellular signaling modulation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the effects of the compound on U251 glioblastoma cells, reporting a significant decrease in cell viability and alterations in gene expression related to tumor metastasis and inflammation. The findings suggest potential applications in cancer therapy .
- Case Study 2 : Research involving similar compounds indicates that modifications to the piperidine structure can enhance biological activity. Compounds sharing structural motifs with this compound exhibited varying degrees of receptor affinity, suggesting a pathway for developing more potent derivatives.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | IC50 (nM) | Activity Profile |
---|---|---|---|
This compound | ~400 | Antitumor, gene regulation | |
N-Methylpiperidine derivative | ~700 | Varying pharmacological properties | |
Phenoxyethylamine | ~900 | Reference for activity comparisons |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Hydrogenation : tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is reduced using wet 10% Pd/C under hydrogen pressure (50 psi) in methanol at 40°C overnight. This step converts the nitro group to an amine .
Reductive Amination : The intermediate reacts with formaldehyde (38% in H₂O) and reducing agents (NaBH(AcO)₃ and NaBH₃CN) in methanol at room temperature. The mixture is quenched with saturated NaHCO₃, extracted with EtOAc, and purified via silica gel column chromatography (PE/EA = 15:1) to yield the final product (33% yield over two steps) .
- Key Factors :
- Catalyst activity (Pd/C quality and moisture content).
- Reaction time and temperature during hydrogenation.
- Stoichiometry of reducing agents to avoid over-alkylation.
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 10% Pd/C, H₂ (50 psi), MeOH, 40°C | - | |
2 | HCHO, NaBH(AcO)₃, NaBH₃CN, RT | 33% |
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : ESI-MS (m/z 305.0 [M+H⁺]) to verify molecular weight .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection.
- X-ray Crystallography : For structural elucidation (if crystalline), using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step to minimize byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) or doped Pd catalysts to improve selectivity.
- Solvent Effects : Use polar aprotic solvents (e.g., THF) to enhance nitro group reduction efficiency.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate hydrogenation at the amine stage, avoiding over-reduction .
- Contradictions : Safety data sheets note incomplete toxicity profiles; thus, optimize under inert conditions (N₂/Ar) to prevent oxidative byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electronic effects of the tert-butyl group and amine substituents to predict sites of electrophilic attack. Compare with experimental NMR shifts or reaction outcomes.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated amines) and adjust reducing agent ratios accordingly .
- Case Study : Computational models may underestimate steric hindrance from the tert-butyl group, leading to discrepancies in reaction rates. Empirical rate constant measurements can validate models .
Q. What safety protocols are critical for handling this compound in biological assays?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
- Waste Disposal : Collect organic waste separately and incinerate via certified facilities to avoid environmental release .
- Contradictions : While some safety sheets classify the compound under acute toxicity categories (dermal/inhalation), others lack data. Assume worst-case handling until further testing .
Application-Oriented Questions
Q. How is this compound utilized in RhoA signaling studies?
- Methodological Answer :
- Mechanistic Studies : The compound inhibits LARG-RhoA interactions, as shown in competitive binding assays (SPR or ITC). Use concentrations ≤10 µM in cell lysates .
- Synergy Testing : Combine with Rhosin/G04 to assess additive effects on RhoA-mediated cytoskeletal changes in cancer cell lines (e.g., HeLa) .
Properties
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199105-03-8 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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